molecular formula C25H28N4O2 B3017793 1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide CAS No. 1251675-46-3

1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide

Cat. No. B3017793
CAS RN: 1251675-46-3
M. Wt: 416.525
InChI Key: HCMKKHYBJSEHTI-UHFFFAOYSA-N
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Description

The compound "1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyrimidine and piperidine rings, which are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves the coupling of different chemical moieties to achieve the desired structure. For instance, the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide is achieved by coupling a thiazole carboxamide with a piperazine ethanol derivative . This suggests that the synthesis of "1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide" would likely involve a similar strategy of coupling a phenoxypyrimidin moiety with a phenylpropylpiperidine derivative.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3. The phenoxypyrimidin moiety in the compound of interest suggests a substitution at the 6th position of the pyrimidine ring, which is known to affect biological activity . The piperidine ring, a six-membered nitrogen-containing heterocycle, is also a common feature in these molecules and is often modified with various substituents to enhance activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are typically nucleophilic substitutions and couplings. For example, the alternative synthesis route for a related compound involves a coupling reaction between a bromo-thiazole carboxamide and a piperazine ethanol derivative . These reactions are crucial for introducing various substituents that can fine-tune the biological activities of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their substituents. For instance, the electron-donating effects of substituents at certain positions on the pyrimidine ring can enhance anti-inflammatory activity . The spectral studies, such as IR and NMR, provide insights into the effects of substituents on the chemical properties of these compounds . These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.

Scientific Research Applications

Phenylpropionamides, Piperidine, and Phenolic Derivatives from Ailanthus altissima

This study identified various compounds, including a piperidine derivative, from Ailanthus altissima, a medicinal plant. These compounds demonstrated inhibitory activity against Tobacco mosaic virus, suggesting potential antiviral applications (Ni, Shi, Tan, & Chen, 2017).

HIV-1 Reverse Transcriptase Inhibitors

A series of N-phenyl piperidine analogs were explored for their effectiveness against HIV-1, with some analogs displaying potent activity against various NNRTI-resistant mutant viruses. This indicates potential applications in HIV treatment (Tang et al., 2010).

Estrogen Receptor Binding and Anti-proliferative Activities

Compounds with pyrimidine-piperazine conjugates were synthesized and evaluated against human breast cancer and kidney cell lines, demonstrating anti-proliferative activities. This suggests potential use in cancer research (Parveen et al., 2017).

Inhibitor of the Met Kinase Superfamily

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) compounds, closely related to the queried chemical, were identified as potent inhibitors of the Met kinase superfamily, indicating potential applications in cancer therapy (Schroeder et al., 2009).

Inhibitors of Soluble Epoxide Hydrolase

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified, indicating potential applications in the treatment of diseases modulated by epoxides (Thalji et al., 2013).

Antimicrobial Evaluation

Novel pyridine derivatives, including those with a piperidine moiety, were synthesized and evaluated for antimicrobial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Othman, 2013).

properties

IUPAC Name

1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-19(20-8-4-2-5-9-20)17-26-25(30)21-12-14-29(15-13-21)23-16-24(28-18-27-23)31-22-10-6-3-7-11-22/h2-11,16,18-19,21H,12-15,17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMKKHYBJSEHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCN(CC1)C2=CC(=NC=N2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide

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